molecular formula C8H12O2 B13986860 4,6-Dimethylcyclohexane-1,3-dione

4,6-Dimethylcyclohexane-1,3-dione

Cat. No.: B13986860
M. Wt: 140.18 g/mol
InChI Key: WNYCEAPIXKWMNC-UHFFFAOYSA-N
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Description

4,6-Dimethylcyclohexane-1,3-dione is an organic compound classified as a cyclic diketone. It is a derivative of 1,3-cyclohexanedione and is known for its white solid appearance. This compound is soluble in water, ethanol, and methanol. It has been used historically as a reagent to test for the aldehyde functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethylcyclohexane-1,3-dione can be synthesized through a Michael addition reaction involving mesityl oxide and diethyl malonate . The reaction typically involves the following steps:

    Michael Addition: Mesityl oxide reacts with diethyl malonate in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. It can act as a nucleophile in Michael addition reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, which can further undergo various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to form stable adducts with aldehydes and other electrophiles makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4,6-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C8H12O2/c1-5-3-6(2)8(10)4-7(5)9/h5-6H,3-4H2,1-2H3

InChI Key

WNYCEAPIXKWMNC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)CC1=O)C

Origin of Product

United States

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